4-Chloro-2-methoxyphenol

Overview

Description

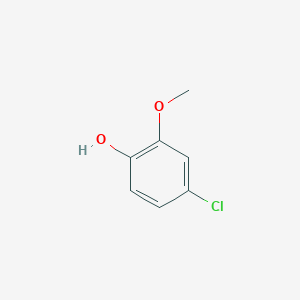

4-Chloro-2-methoxyphenol (CAS 16766-30-6), also known as 4-chloroguaiacol, is a phenolic compound with the molecular formula C₇H₇ClO₂ and an average molecular mass of 158.58 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 2-position and a chlorine atom at the 4-position of the phenol ring. This substitution pattern significantly influences its physicochemical properties and reactivity.

Preparation Methods

Halogenation of Guaiacol via Electrophilic Aromatic Substitution

The most well-documented method for synthesizing 4-chloro-2-methoxyphenol involves the direct chlorination of guaiacol using halogenating agents such as sulfonyl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). This approach exploits the ortho/para-directing nature of the hydroxyl and methoxy groups to favor chlorination at the para position relative to the hydroxyl group .

Reaction Conditions and Optimization

In a representative procedure , guaiacol (12.40 g, 0.10 mol) is dissolved in toluene (60 mL) and reacted with sulfonyl chloride (20.25 g, 0.15 mol) at 20°C for 6 hours. The reaction mixture is neutralized with saturated sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate before solvent removal under reduced pressure. This yields this compound with a 90% yield. Key variables influencing selectivity and efficiency include:

-

Halogenating agent : Sulfonyl chloride and thionyl chloride are preferred due to their ability to generate electrophilic chlorine species (Cl⁺) in situ.

-

Solvent : Non-polar solvents like toluene or dichloromethane enhance electrophilic substitution by stabilizing reactive intermediates.

-

Temperature : Reactions conducted at 20–25°C minimize side products such as di-chlorinated derivatives .

The table below summarizes optimized conditions from patent examples:

| Example | Halogenating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sulfonyl chloride | Toluene | 20°C | 6 | 90 |

| 2 | Thionyl chloride | Dichloromethane | 25°C | 7 | 91 |

| 3 | Thionyl chloride | Dichloroethane | 22°C | 6.5 | 92 |

Mechanistic Insights

The reaction proceeds via the generation of an electrophilic chlorine species, which attacks the aromatic ring at the para position due to the combined directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Density functional theory (DFT) calculations suggest that the methoxy group’s electron-donating resonance effect stabilizes the transition state at the para position, while steric hindrance between substituents disfavors ortho substitution .

Protection-Deprotection Strategies for Enhanced Selectivity

While direct chlorination is efficient, competing reactions at the hydroxyl group (e.g., sulfonation or over-chlorination) can reduce yields. To address this, advanced synthetic routes incorporate temporary protection of the hydroxyl group.

Alkoxyalkyl Protection

In a modified approach , the hydroxyl group of guaiacol is protected as a methoxymethyl ether prior to chlorination. This involves reacting guaiacol with methyl chloromethyl ether in the presence of a base like triethylamine. The protected intermediate, 2-methoxy-1-methoxymethylphenol, undergoes chlorination with improved para selectivity (98% yield), followed by deprotection using p-toluenesulfonic acid to regenerate the hydroxyl group .

Advantages of Protection

-

Suppressed side reactions : Protection eliminates competing reactions at the hydroxyl group.

-

Improved solubility : Alkoxyalkyl derivatives enhance solubility in organic solvents, facilitating purification.

-

Scalability : This method is adaptable to continuous-flow systems for industrial production .

Analytical Characterization and Quality Control

Accurate characterization of this compound is critical for verifying synthetic success. Key techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS)

The NIST database reports a retention index (RI) of 1,550 for the trimethylsilyl (TMS) derivative of this compound on non-polar columns, with a molecular ion peak at m/z 230.763 corresponding to C₁₀H₁₅ClO₂Si .

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis identifies functional groups through characteristic absorptions:

-

ν(O-H) : 3,400 cm⁻¹ (free hydroxyl, absent in protected intermediates).

-

ν(C-O) : 1,250 cm⁻¹ (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxyphenol.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium amide or sodium methoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: 2-Methoxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Environmental Applications

1.1 Adsorption Studies

One of the significant environmental applications of 4-chloro-2-methoxyphenol is its removal from aqueous solutions using activated carbon derived from agricultural by-products, such as oil palm shells. A study conducted by Hamad et al. (2011) demonstrated that activated carbon prepared from oil palm shells effectively adsorbs this compound under acidic conditions (pH = 2), achieving a maximum removal efficiency of 90.20% at an initial concentration of 30 mg/L. The adsorption process was characterized by:

- Adsorption Isotherm : Best described by the Langmuir isotherm model with a high correlation coefficient (R² = 0.989).

- Kinetics : Fitted well to a pseudo-second-order model.

- Thermodynamics : Indicated spontaneous and exothermic adsorption processes, as evidenced by negative Gibbs free energy () and enthalpy () values .

Table 1: Summary of Adsorption Characteristics

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 185.22 mg/g |

| BET Surface Area | 1571 m²/g |

| Pore Volume | 0.8 cm³/g |

| Average Pore Diameter | 2.15 nm |

| Optimal pH for Adsorption | 2 |

Pharmaceutical Applications

2.1 Antioxidant Properties

Research has indicated that compounds structurally related to this compound exhibit significant antioxidant activities. A study focused on various methoxyphenols highlighted that many derivatives act as cyclooxygenase-2 (COX-2) inhibitors, which are crucial in reducing inflammation and pain . The antioxidant capacity was evaluated using the DPPH radical-scavenging assay, suggesting potential therapeutic benefits in managing oxidative stress-related conditions.

Table 2: Biological Activity of Methoxyphenols

| Compound | COX-2 Inhibition Activity | DPPH Scavenging Activity |

|---|---|---|

| Dehydrodiisoeugenol | Potent | High |

| Bis-Ferulic Acid | Moderate | Moderate |

| This compound | Not extensively studied | Potentially significant |

Biochemical Applications

3.1 Synthesis and Reactions

This compound serves as an intermediate in the synthesis of various phenolic compounds and herbicides. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, making it valuable in organic synthesis .

Case Studies and Research Findings

A notable case study involved the use of activated carbon for the removal of chlorophenolic compounds from wastewater, emphasizing the effectiveness of agricultural waste materials in environmental remediation efforts . The findings not only contribute to pollution control strategies but also promote sustainable practices by utilizing waste materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxyphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets enzymes and proteins involved in cell wall synthesis and energy production, ultimately causing cell death .

Comparison with Similar Compounds

The structural and functional analogs of 4-chloro-2-methoxyphenol include phenolic derivatives with variations in substituent groups (e.g., chloro, methoxy, methyl) or positional isomerism. Below is a detailed comparison:

Structural Analogs

Functional Comparison

a. Adsorption Efficiency

- This compound: Maximum adsorption capacity of 323.62 mg/g on oil palm shell activated carbon (OPSAC) at pH 3 .

- 4-Chlorophenol: Lower adsorption capacity (~250 mg/g) on the same adsorbent due to reduced electron-withdrawing effects compared to methoxy groups .

- Phenol: Even lower adsorption (~150 mg/g) on OPSAC, highlighting the role of chloro and methoxy substituents in enhancing binding affinity .

b. Degradation Kinetics

- This compound: Photoelectro-Fenton (PEF): Complete degradation in 300 min with 42% TOC removal and full dechlorination . Electro-Fenton (EF): Requires 450 min for degradation, with only 15% TOC removal and partial dechlorination (89%) .

- Vanillic Acid : Degrades faster in PEF due to fewer stable intermediates, achieving >90% TOC removal in 240 min .

- Protocatechuic Acid: Rapid decay in EF but forms recalcitrant quinones, reducing TOC removal efficiency .

c. Antimicrobial Activity

- This compound: Broad-spectrum activity (MIC = 110 µg/mL) .

- 4-Chloro-2-methylphenol: Higher MIC (>200 µg/mL) due to reduced solubility and bioavailability .

- 4-Aminosalicylic Acid: Narrower spectrum (tuberculosis-specific) but lower MIC (1–5 µg/mL) due to targeted metabolic inhibition .

Reactivity in Catalytic Systems

- Fe²+ vs. Mn²+ in Fenton-like Reactions: this compound: Decays 1.5× faster with Mn²+ than Fe²+ in EF due to Mn³+/Mn²+ redox cycling enhancing •OH production . o-Coumaric Acid: Prefers Fe²+ due to iron’s affinity for carboxylic acid groups .

Biological Activity

4-Chloro-2-methoxyphenol, also known as 4-chloroguaiacol, is a phenolic compound that has garnered attention due to its biological activities, particularly its antimicrobial and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- CAS Number : this compound (also referred to as 4-chloroguaiacol)

- Molecular Formula : CHClO

- Molecular Weight : 172.61 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 110 μg/mL |

| Escherichia coli | 110 μg/mL |

These results suggest that this compound can inhibit the growth of these pathogens at relatively low concentrations, making it a potential candidate for use in antibacterial formulations .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study assessing the antioxidant capacity of various methoxyphenols found that this compound demonstrates significant radical-scavenging activity. The relationship between its structure and biological activity was explored using quantitative structure-activity relationship (QSAR) models. The findings indicated that the antioxidant capacity correlates with specific electronic descriptors of the molecule .

The biological activity of this compound can be attributed to its ability to modulate oxidative stress and inflammation pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .

Toxicological Profile

While exploring the safety profile of this compound, various studies have reported on its toxicity levels:

- Acute Toxicity : The compound exhibits moderate toxicity through inhalation but is generally considered safe at low exposure levels.

- Chronic Toxicity : Long-term studies have indicated a no-observed-adverse-effect level (NOAEL) of 200 mg/kg/day, suggesting a significant margin of safety for occupational exposure .

| Toxicity Endpoint | Result |

|---|---|

| NOAEL | 200 mg/kg/day |

| LOAEL | 800 mg/kg (slight liver toxicity) |

| Genotoxicity | Negative in Ames test |

Case Studies

A notable case study involved the application of this compound in a formulation aimed at reducing bacterial load in clinical settings. The study demonstrated a reduction in infection rates when the compound was incorporated into antiseptic solutions used for wound care .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-chloro-2-methoxyphenol, and how do they influence its environmental behavior?

- Answer : Critical physicochemical properties include its molecular weight (158.59 g/mol), log Kow (octanol-water partition coefficient) for bioavailability prediction, and water solubility (experimentally determined via shake-flask method). These properties dictate its persistence, mobility in aqueous systems, and potential bioaccumulation. For instance, low solubility may enhance adsorption to organic matter, while moderate log Kow suggests partitioning into lipid-rich environments. Environmental degradation pathways (e.g., photolysis, microbial breakdown) should be assessed using EPA EPI Suite™ or OECD guidelines to model half-life and transformation products .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for quantification. For trace analysis in environmental samples, coupling with mass spectrometry (LC-MS/MS) improves sensitivity and specificity. Internal standards like deuterated analogs or structurally similar compounds (e.g., 4-chloro-3-methylphenol) minimize matrix effects. Method validation should include recovery studies (spiked samples) and calibration in relevant matrices (e.g., soil, wastewater) to ensure accuracy .

Advanced Research Questions

Q. How can adsorption processes using activated carbon be optimized for this compound removal from wastewater?

- Answer : Adsorbent efficacy depends on activation methods and pore structure. For example:

- Oil palm shell activated with K₂CO₃ achieves a maximum adsorption capacity of 98.5 mg/g at pH 6 via π-π interactions and hydrogen bonding.

- Prosopis africana seed hulls activated with K₂C₂O₄ show improved surface area (1,200 m²/g) and removal efficiency (94%) when optimized via response surface methodology (RSM) .

- Key parameters : Contact time (60–120 min), adsorbent dosage (1–2 g/L), and temperature (25–40°C). Isotherm models (Langmuir/Freundlich) and kinetics (pseudo-second-order) should be applied to characterize mechanisms.

Q. What experimental approaches resolve contradictions in biodegradation data for this compound?

- Answer : Discrepancies in microbial degradation rates (e.g., Alcaligenes spp. vs. Stenotrophomonas maltophilia) may arise from substrate inhibition or cometabolic dependencies. Resolve these by:

- Dose-response assays to identify inhibitory thresholds.

- Metabolite profiling (GC-MS) to track intermediate products (e.g., chlorocatechols).

- Genomic analysis of catabolic genes (e.g., clc operon for chlorophenol degradation). Studies show immobilized microbial consortia enhance degradation efficiency by 30–40% compared to free cells .

Q. How can synthetic pathways for this compound derivatives be designed for medicinal chemistry applications?

- Answer : Target derivatives (e.g., triazolothiadiazines) are synthesized via:

- Nucleophilic substitution : Reacting this compound with chloroacetamide in alkaline conditions.

- Cyclocondensation : Using oxalyl chloride to form heterocyclic cores.

Purity (>95%) is verified via NMR (¹H/¹³C) and HPLC, while bioactivity screening (e.g., enzyme inhibition assays) validates pharmacophore potential .

Q. What methodologies assess the toxicological risks of this compound in environmental and biomedical contexts?

- Answer :

- Ecotoxicology : Acute toxicity (LC₅₀) tests using Daphnia magna or algal species under OECD Test Guideline 201.

- Human health : Ames test for mutagenicity and hepatic microsome assays (CYP450 metabolism). ATSDR profiles indicate chlorophenols may disrupt oxidative phosphorylation, requiring mitochondrial toxicity assays .

Q. Data Contradiction Analysis

Q. Why do adsorption capacities vary across studies using different biomass-derived activated carbons?

- Answer : Disparities arise from feedstock composition (e.g., lignin content in palm shells vs. maize tassels) and activation protocols. For instance:

Q. Methodological Recommendations

- Adsorption Studies : Use Brunauer-Emmett-Teller (BET) analysis for surface area and FTIR for functional group characterization.

- Biodegradation Assays : Include abiotic controls to distinguish microbial activity from chemical hydrolysis.

- Toxicology : Pair in vitro assays with computational QSAR models to predict chronic effects.

Properties

IUPAC Name |

4-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQMMMRFNURSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074974 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-30-6 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.